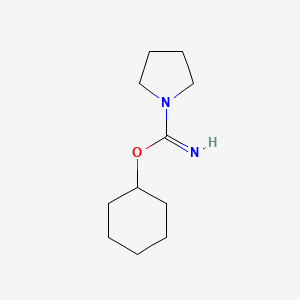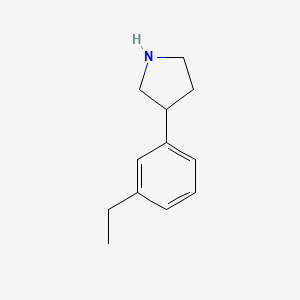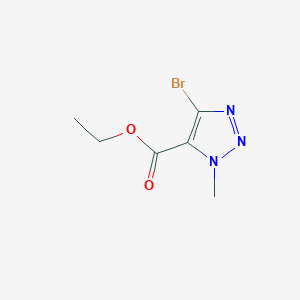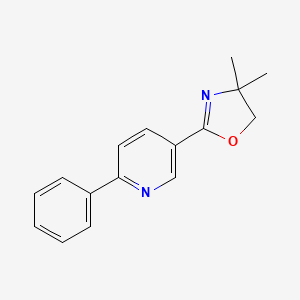
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of an oxazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-phenylpyridin-3-amine with a suitable diketone in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate heating (around 80-120°C)
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Polar solvents like ethanol or acetonitrile
Industrial Production Methods
In an industrial setting, the production of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can exhibit different physical and chemical properties.
Scientific Research Applications
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2,2’-bipyridine: A related compound with two pyridine rings, used in coordination chemistry and as a ligand in metal complexes.
4,4-Dimethyl-2-(4-pyridyl)-4,5-dihydrooxazole: A similar oxazole derivative with a different substitution pattern on the pyridine ring.
Uniqueness
4,4-Dimethyl-2-(6-phenylpyridin-3-yl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
CAS No. |
87902-89-4 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4,4-dimethyl-2-(6-phenylpyridin-3-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C16H16N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
FEKGDAPJUXYMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CN=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


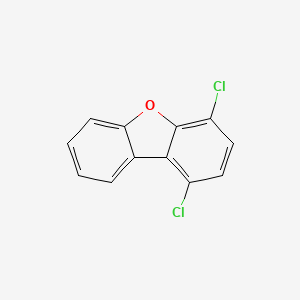

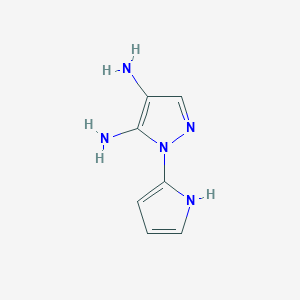
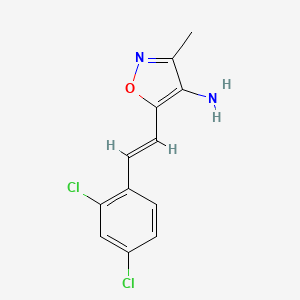



![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
